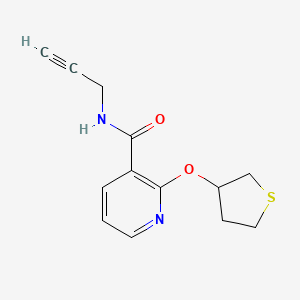

N-(prop-2-yn-1-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

描述

N-(prop-2-yn-1-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a nicotinamide derivative featuring a propynyl group and a tetrahydrothiophen-3-yloxy substituent. Its structure combines a pyridine core with sulfur-containing and alkyne functionalities, making it a candidate for studies in medicinal chemistry, catalysis, or materials science. The compound’s reactivity and stability are influenced by the electron-withdrawing nicotinamide moiety, the steric bulk of the tetrahydrothiophen ring, and the alkyne’s propensity for click chemistry or cross-coupling reactions .

属性

IUPAC Name |

N-prop-2-ynyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-2-6-14-12(16)11-4-3-7-15-13(11)17-10-5-8-18-9-10/h1,3-4,7,10H,5-6,8-9H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGYMRFIBUDJCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=C(N=CC=C1)OC2CCSC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Retrosynthetic Analysis and Key Strategic Considerations

The synthesis of N-(prop-2-yn-1-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide (molecular formula: C₁₃H₁₄N₂O₂S; molecular weight: 262.33 g/mol) can be deconstructed into two primary objectives:

- Etherification at the 2-position of the pyridine ring with tetrahydrothiophen-3-ol.

- Amide bond formation between the nicotinic acid moiety and propargylamine.

Critical challenges include preserving the alkyne functionality of the propargyl group during reactions and achieving regioselective etherification without side reactions at other positions of the pyridine ring.

Synthetic Routes and Methodological Approaches

Ether Formation via Nucleophilic Aromatic Substitution

A widely adopted strategy involves displacing a leaving group at the 2-position of nicotinic acid derivatives with tetrahydrothiophen-3-ol.

Halogenated Precursor Route

- Synthesis of 2-chloronicotinic acid :

- Etherification with tetrahydrothiophen-3-ol :

This method avoids harsh conditions that could degrade the tetrahydrothiophene ring.

Mitsunobu Reaction for Ether Synthesis

For substrates lacking activating groups, the Mitsunobu reaction offers an alternative:

Amide Bond Formation Strategies

The carboxylic acid group of 2-((tetrahydrothiophen-3-yl)oxy)nicotinic acid is converted to the corresponding amide via two primary methods:

Acyl Chloride Intermediate

- Chlorination with oxalyl chloride :

- Coupling with propargylamine :

Direct Coupling Using Activators

Modern peptide coupling reagents improve yields and reduce side reactions:

Critical Process Parameters and Optimization

Temperature Control in Alkyne-Preserving Reactions

The propargyl group undergoes undesired polymerization or oxidation above 40°C:

Solvent Selection for Heterocyclic Stability

| Reaction Step | Recommended Solvent | Rationale |

|---|---|---|

| Etherification | DMF | Polar aprotic, enhances nucleophilicity |

| Amide coupling | THF/DCM | Low dielectric constant minimizes side reactions |

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Acyl chloride route | 72–84 | 95–98 | Scalability | Requires low-temperature steps |

| HATU-mediated coupling | 89 | 98 | High efficiency | Cost of coupling reagents |

| Mitsunobu etherification | 68 | 97 | Regioselectivity | Phosphine byproduct removal |

Industrial-Scale Considerations

Cost-Benefit Analysis of Reagents

化学反应分析

Propargyl Group Reactivity

The terminal alkyne (prop-2-yn-1-yl) moiety undergoes characteristic reactions:

Oxidation

The propargyl group can be oxidized to form ketones or carboxylic acids under controlled conditions. For example:

This reactivity is critical for generating derivatives with modified electronic or steric properties .

Cycloaddition (Click Chemistry)

The terminal alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,2,3-triazole derivatives. This reaction is widely used for bioconjugation or functionalization :

Nucleophilic Substitution

The propargylamine group reacts with electrophiles (e.g., alkyl halides) in SN2-type reactions, enabling further functionalization .

Nicotinamide Core Reactivity

The pyridine-3-carboxamide structure participates in:

Hydrolysis

Under acidic or basic conditions, the amide bond hydrolyzes to yield nicotinic acid and propargylamine :

Electrophilic Aromatic Substitution

The pyridine ring undergoes nitration or sulfonation at the meta position relative to the carboxamide group, driven by the electron-withdrawing nature of the amide .

Tetrahydrothiophene Ether Reactivity

The tetrahydrothiophen-3-yloxy group exhibits unique reactivity:

Oxidation

The sulfur atom in the tetrahydrothiophene ring oxidizes to sulfoxide or sulfone derivatives using agents like HO or mCPBA :

Ring-Opening Reactions

Nucleophilic attack on the ether oxygen can cleave the tetrahydrothiophene ring, forming thiol-containing intermediates.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the alkyne or aromatic moieties:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Sonogashira Coupling | Pd(PPh)Cl, CuI | Alkyne-aryl conjugates | 60–75% |

| Suzuki-Miyaura Coupling | Pd(OAc), Base | Biaryl derivatives | 50–85% |

Biological Activity Modulation via Chemical Modifications

-

Propargyl Truncation : Removing the propargyl group reduces NNMT inhibition potency by >10-fold .

-

Ether Substitution : Replacing the tetrahydrothiophene ether with pyridinyl groups enhances metabolic stability .

Key Research Findings

科学研究应用

Emerging studies indicate that N-(prop-2-yn-1-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide exhibits notable biological activities:

Antibacterial Properties

Research has demonstrated that this compound possesses antibacterial effects against various bacterial strains, including multidrug-resistant pathogens. This characteristic positions it as a promising candidate for developing novel antibiotics to address the growing concern of antibiotic resistance.

Anticancer Potential

This compound has shown potential as an anticancer agent. Studies indicate its ability to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models. The exact mechanisms of action are still under investigation, but they likely involve interactions with specific molecular targets such as enzymes or receptors .

Synthetic Routes

The synthesis of N-(prop-2-yn-1-yloxy)nicotinamide typically involves several key steps:

- Formation of the Isonicotinamide Core : This is achieved by reacting isonicotinic acid with an appropriate amine under dehydrating conditions.

- Introduction of the Prop-2-yne Group : Alkylation of the amide nitrogen with a propargyl halide facilitates this step.

- Attachment of the Tetrahydrothiophen Group : This can be accomplished through an etherification reaction where tetrahydrothiophenol reacts with the isonicotinamide derivative under basic conditions .

Industrial Applications

Beyond its pharmaceutical potential, N-(prop-2-yn-1-yloxy)nicotinamide can serve as a building block for synthesizing more complex molecules in industrial settings. Its unique properties may allow for the development of new materials with tailored characteristics, such as polymers or coatings .

Case Studies and Research Findings

Several studies have investigated the applications and efficacy of N-(prop-2-yne)-2-(tetrahydrothiophen)nicotinamide:

作用机制

The mechanism of action of N-(prop-2-yn-1-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substituents

- Compound 6 (tert-butyldimethylsilyl-protected tetrahydropyran derivative): This compound shares the prop-2-yn-1-yl group but replaces the tetrahydrothiophen-3-yloxy substituent with a tetrahydropyran-4-yloxy group.

- Impurity e (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine :

Features a thiophen-3-yl group instead of tetrahydrothiophen. The unsaturated thiophene ring introduces aromaticity and π-conjugation, contrasting with the saturated tetrahydrothiophen’s flexibility and reduced electronic delocalization. This difference could influence binding affinity in biological targets .

Alkyne-Containing Derivatives

- Synthetic intermediates with prop-2-yn-1-yl groups: highlights compounds like 6, where the propynyl group is used for further functionalization. The terminal alkyne in the target compound may enable similar applications in Sonogashira couplings or bioorthogonal reactions, though steric hindrance from the tetrahydrothiophen ring could modulate reactivity .

Nicotinamide-Based Compounds

- n-TY-CN (): While structurally distinct (containing nitrile and diethylamino groups), its characterization via NMR, IR, and MALDI-MS provides a methodological template for analyzing the target compound. For instance, the alkyne’s IR stretch (~2100 cm⁻¹) and deshielded protons in ¹H-NMR (δ ~2.5–3.5 ppm) would differ from n-TY-CN’s nitrile signals .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Analytical Techniques and Inferred Data

Research Findings

- Synthetic Considerations : The propynyl group in the target compound and Compound 6 () suggests shared strategies for alkyne introduction, such as nucleophilic substitution or metal-catalyzed coupling. However, the tetrahydrothiophen ring may require protective group strategies to prevent sulfur oxidation during synthesis .

- Stability and Impurities : ’s impurity profile indicates that sulfur-containing heterocycles (e.g., thiophen) can generate stereoisomers or oxidative byproducts. The tetrahydrothiophen’s saturation may mitigate such issues compared to thiophen derivatives .

- The tetrahydrothiophen’s conformation (chair vs. boat) could be resolved via SHELXL, contrasting with tetrahydropyran derivatives .

生物活性

N-(prop-2-yn-1-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as isonicotinamide derivative, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 262.33 g/mol. Its unique structure includes:

- Prop-2-yn-1-yl group : This alkyne moiety may enhance reactivity and biological activity.

- Tetrahydrothiophen-3-yl ether : This component contributes to the compound's interaction with biological targets.

The structural characteristics suggest potential for diverse chemical reactivity, which is crucial for its biological applications.

Anticancer Properties

Emerging research indicates that this compound may exhibit significant anticancer properties. Studies have reported:

- Induction of Cell Death : The compound has been shown to induce apoptosis in various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and other tumor models. It demonstrated a potent inhibitory effect on cell proliferation with an IC50 value of 0.126 μM in certain cancer cell lines, indicating a strong potential for therapeutic use against malignancies .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antibacterial properties against multiple drug-resistant strains. Preliminary findings suggest:

- Inhibition of Bacterial Growth : this compound can inhibit the growth of various pathogenic bacteria, positioning it as a candidate for novel antibiotic development.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets:

- Enzyme Inhibition : The compound may bind to key enzymes or receptors, modulating their activity and leading to therapeutic effects.

- Redox Balance Disturbance : It may induce oxidative stress in cancer cells, leading to apoptosis through pathways related to redox signaling .

Synthesis Methods

The synthesis of N-(prop-2-yn-1-yl)-2-((tetrahydrothiophen-3-yloxy)nicotinamide typically involves multi-step organic reactions:

- Formation of Isonicotinamide Core : This can be achieved by reacting isonicotinic acid with an appropriate amine under dehydrating conditions.

- Alkylation with Propynyl Halide : The introduction of the propynyl group occurs via alkylation of the amide nitrogen.

- Etherification Reaction : The tetrahydrothiophenol reacts with the isonicotinamide derivative under basic conditions to form the final product .

Case Studies and Research Findings

Several studies have highlighted the biological activity of N-(prop-2-yn-1-yloxy)nicotinamide:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。